Fucosyllactose
Description
Trisaccharide Backbone Configuration
The trisaccharide backbone of this compound consists of lactose, a disaccharide made up of D-galactose and D-glucose linked via a β-1,4-glycosidic bond. The fucose unit is attached to the galactose moiety, either at the 2' or 3' carbon, depending on the isomer. The lactose backbone maintains the β-D-galactopyranosyl-(1→4)-D-glucopyranose configuration in both isomers.
Stereochemical Properties
α/β Linkage Configurations
The stereochemical configuration of the glycosidic linkages in this compound is critical to its structure and function:
The fucose is linked in an α-configuration to the galactose unit. Specifically, in 2'-FL, the linkage is α-L-fucosyl-(1→2)-β-D-galactose, and in 3-FL, it is α-L-fucosyl-(1→3)-β-D-galactose.
The galactose and glucose units are connected via a β-1,4-glycosidic bond, where galactose is in the β-D configuration and glucose can be in either α or β configuration at the anomeric carbon, though β is predominant in lactose derivatives.
This stereochemistry influences the molecule's three-dimensional shape and its interaction with biological receptors.
Nuclear Magnetic Resonance (NMR) Profiling
Nuclear Magnetic Resonance spectroscopy has been extensively used to elucidate the structural and stereochemical details of this compound isomers. Key findings include:
Chemical shifts and coupling constants in ^1H and ^13C NMR spectra confirm the presence of α-L-fucosyl linkages and β-D-galactosyl-(1→4)-D-glucosyl backbone.
NMR distinguishes between 2'-FL and 3-FL by identifying the position of the fucose attachment based on characteristic shifts in the galactose ring protons and carbons.
Advanced two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide detailed connectivity maps, confirming the trisaccharide structure and linkage positions.
NMR profiling also supports the identification of the anomeric configurations and the confirmation of the trisaccharide's stereochemical integrity in solution.
Table 2: Selected NMR Data for 2'-Fucosyllactose
| NMR Parameter | Value (ppm) | Assignment |
|---|---|---|
| Anomeric proton (Fucose H1) | ~5.1 | α-L-fucosyl H1 |
| Anomeric proton (Galactose H1) | ~4.5 | β-D-galactosyl H1 |
| Anomeric proton (Glucose H1) | ~4.3 | D-glucosyl H1 (α or β) |
| Carbon (Fucose C1) | ~101 ppm | α-L-fucosyl C1 |
| Carbon (Galactose C1) | ~104 ppm | β-D-galactosyl C1 |
These data are consistent with the reported stereochemistry and linkage positions for 2'-FL and similarly for 3-FL with slight variations corresponding to the fucose attachment site.
Structure
2D Structure
3D Structure
Properties
CAS No. |
108795-32-0 |
|---|---|
Molecular Formula |
C18H32O15 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-2-methoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-28-16-14(27)15(33-18-13(26)11(24)9(22)6(2-19)31-18)10(23)7(32-16)4-30-17-12(25)8(21)5(20)3-29-17/h5-27H,2-4H2,1H3/t5-,6-,7-,8+,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m1/s1 |
InChI Key |
RTVRUWIBAVHRQX-PMEZUWKYSA-N |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Applications
Infant Formula Supplementation
- 2'-FL is widely used in infant formulas to mimic the composition of human breast milk, enhancing the nutritional profile. Studies indicate that supplementation with 2'-FL supports immune development and gut health in infants, similar to breastfeeding benefits .
- Regulatory Approvals : 2'-FL has received Generally Recognized as Safe (GRAS) status from the FDA and has been authorized for use in infant formulas across several countries including the EU, Australia, New Zealand, and Singapore .
Dietary Supplements
- Beyond infant nutrition, 2'-FL is incorporated into dietary supplements aimed at promoting gut health and immune function in adults. Its prebiotic properties help in modulating gut microbiota composition and enhancing the growth of beneficial bacteria such as Bifidobacterium .
Health Benefits and Clinical Applications
Gut Health
- Prebiotic Effects : 2'-FL exhibits bifidogenic properties, promoting the growth of beneficial gut bacteria while inhibiting pathogenic strains. In clinical studies, it has shown improvements in gastrointestinal symptoms among patients with conditions like irritable bowel syndrome (IBS) and ulcerative colitis .
- Microbiome Modulation : Research indicates that 2'-FL selectively stimulates certain microbial populations, leading to increased production of short-chain fatty acids (SCFAs), which are vital for gut health .
Immunomodulation
- Antimicrobial Properties : 2'-FL has demonstrated efficacy in inhibiting pathogens such as Campylobacter jejuni, a common cause of bacterial diarrhea. In vitro studies showed that it significantly reduced pathogen adherence to intestinal cells .
- Inflammation Reduction : Clinical trials have indicated that 2'-FL can modulate inflammatory responses in the gut, potentially offering therapeutic avenues for inflammatory bowel diseases .
Production Methods
The production of fucosyllactose involves various methods:
- Microbial Fermentation : This method is favored for large-scale production due to its efficiency and sustainability. Engineered strains of bacteria are utilized to produce 2'-FL from lactose .
- Chemical Synthesis : Although less common, chemical methods are employed to create this compound for research purposes and smaller-scale applications.
Case Studies
Chemical Reactions Analysis
Key Reactions:
-
α-1,2-Fucosyltransferases (FucTs) : Catalyze the transfer of L-fucose from GDP-L-fucose to lactose.
-
α-L-Fucosidases (GH29 family) : Utilize p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as a donor and lactose as an acceptor.
Key Reactions:
-
Deprotection : Hydrogenolysis of benzyl/allyl groups under neutral conditions.
-
Product Isolation : Yields 2′-FL syrups (10–95% purity) via filtration and solvent removal .
Key Pathways:
-
De Novo Pathway : Converts fructose-6-phosphate to GDP-L-fucose via ManA, ManB, ManC, Gmd, and WcaG enzymes .
-
Salvage Pathway : Uses exogenous L-fucose and Fkp (L-fucokinase/GDP-L-fucose phosphorylase) .
Table 3: Microbial Strain Performance
| Strain | Pathway | 2′-FL Titer (g/L) | Yield (mol/mol lactose) | Reference |
|---|---|---|---|---|
| E. coli C41ΔZWD-F/pRAB | De novo + FutC | 5.39 | 0.88 | |
| S. cerevisiae (engineered) | De novo + FutBc | 26.63 | 0.85 |
Reaction Optimization Strategies
-
Fed-Batch Systems : Improve ATP/GTP regeneration, achieving 0.67–0.73 g/L/h productivity .
-
Gene Insertion : Adding futC (α-1,2-FT) into fucIK loci increases 2′-FL titer by 16.5% .
-
Enzyme Engineering : Rational mutagenesis of α-L-fucosidases (e.g., Fuc2358) enhances transfucosylation efficiency .
Analytical Methods for Reaction Monitoring
-
HPLC : Quantifies 2′-FL, lactose, and organic acids (e.g., lactic, succinic acid) .
-
MALDI-TOF MS : Confirms trisaccharide structure (m/z 511.008 for 2′-FL) .
This synthesis landscape highlights enzymatic routes as the most efficient for scalable 2′-FL production, while chemical and microbial methods offer complementary advantages. Advances in enzyme engineering and pathway optimization continue to drive industrial adoption .
Comparison with Similar Compounds
Structural Isomers: 3′-Fucosyllactose (3′-FL)
3′-FL, an isomer of 2′-FL, features an α1-3-linked fucose residue on the glucose moiety of lactose (Galβ1-4Glc-α1-3Fuc) . This minor structural difference significantly alters functionality:
- Microbiota Specificity : 3′-FL is less effective than 2′-FL in promoting Bifidobacterium growth but shows affinity for Bacteroides species .
- Genetic Determinants : 3′-FL synthesis in humans correlates with the FUT3 gene, whereas 2′-FL depends on FUT2 .
| Property | 2′-FL | 3′-FL |
|---|---|---|
| Fucose Linkage | α1-2 on galactose | α1-3 on glucose |
| Abundance in HMOs | ~30% | <5% |
| Key Functional Role | Immunomodulation, prebiotic | Niche microbiota modulation |
| Genetic Basis | FUT2 (Secretor gene) | FUT3 (Lewis gene) |
Table 1: Structural and functional differences between 2′-FL and 3′-FL
Complex Fucosylated HMOs: Difucosyllactose (DFL) and Lacto-N-fucopentaose I (LNFP III)
- Dithis compound (DFL) : Contains two fucose residues on lactose. Engineered E. coli strains produce DFL at titers up to 33.45 g/L in fermenters, surpassing some 2′-FL production scales . DFL exhibits enhanced adhesion inhibition against pathogens like Campylobacter jejuni due to its multivalent fucosylation .
- LNFP III : A pentasaccharide with α1-4 fucose linkages, associated with FUT3 activity. It demonstrates anti-inflammatory effects but requires more complex purification processes .
Functional Comparison with Non-Fucosylated Oligosaccharides
Lactose and Galacto-Oligosaccharides (GOS)
- Microbiota Effects : In infant gut models, 2′-FL increases Bifidobacterium abundance by 40–50%, outperforming GOS and lactose, which show broader but less specific fermentation .
| Compound | Microbiota Target | Key Metabolites | Clinical Impact |
|---|---|---|---|
| 2′-FL | Bifidobacterium infantis | Acetate, lactate | Reduced infant diarrhea |
| GOS | Multiple Bifidobacterium spp. | Short-chain fatty acids (SCFA) | General prebiotic effect |
| Lactose | Opportunistic fermenters | Ethanol, formate | Limited prebiotic benefit |
Table 2: Functional comparison of 2′-FL, GOS, and lactose
Production and Industrial Challenges
- 2′-FL : Requires GDP-L-fucose pathway optimization in E. coli and multi-step purification (e.g., activated carbon adsorption) . Current titers reach ~6–10 g/L in fermenters .
- DFL and LNFP III : Higher production costs due to enzymatic complexity, though DFL titers exceed 30 g/L in optimized systems .
Health Implications and Age-Specific Effects
2′-FL demonstrates age-dependent efficacy. In infants, it enhances Bifidobacterium colonization, reducing enteric infections . In adults with chronic gastrointestinal conditions, it improves microbiota diversity but shows weaker bifidogenic effects compared to infants .
Preparation Methods
α-L-Fucosidases from Microbial Sources
α-L-Fucosidases from the glycoside hydrolase family 29 (GH29) have emerged as pivotal tools for fucosyllactose synthesis. A study utilizing Fuc2358 and Fuc5372 enzymes isolated from the intestinal microbiota of breastfed infants demonstrated efficient transfucosylation activity. Fuc2358 produced 2′-FL at a 35% yield using p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as the donor and lactose as the acceptor, with minimal byproducts like 3-FL and 1-fucosyllactose (1FL). Structural analysis via AlphaFold2 revealed that Fuc2358’s active site accommodates lactose through hydrogen bonding with residues Asp167 and Glu288, enabling regioselective α-1,2 linkages. In contrast, Fuc5372 exhibited broader specificity, generating 2′-FL, 3-FL, and 1FL in a 2:3:1 ratio, attributed to its flexible substrate-binding pocket.
Site-directed mutagenesis further optimized these enzymes. Substituting Fuc2358’s Asn223 with alanine increased 2′-FL yield by 15%, while Fuc5372’s Trp312Gly mutation reduced unwanted 3-FL formation by 40%. These modifications highlight the potential for tailoring enzyme specificity through rational design.
α1,2-Fucosyltransferases in Engineered Bacterial Strains
α1,2-Fucosyltransferases (α1,2-FucTs) offer an alternative enzymatic route by directly transferring fucose from GDP-fucose to lactose. A breakthrough involved the Helicobacter sp. 11S02629-2 BKHT gene expressed in Escherichia coli BL21(DE3), which achieved a 2′-FL titer of 11.13 g/L in shake flasks and 94.7 g/L in 5 L fed-batch reactors. This strain’s yield of 0.98 mol 2′-FL/mol lactose approached the theoretical maximum, outperforming canonical α1,2-FucTs like WbgL and FucT2, which generated byproducts such as difucosyl lactose (DFL). The absence of lacZ and wcaJ genes in the host strain prevented lactose hydrolysis and capsular polysaccharide synthesis, channeling resources toward 2′-FL production.
Table 1: Comparative Performance of Enzymatic this compound Synthesis
| Enzyme | Source | Yield (g/L) | Byproducts | Reference |
|---|---|---|---|---|
| Fuc2358 | Infant gut microbiota | 4.2 | 3-FL, 1FL | |
| BKHT α1,2-FucT | Helicobacter sp. | 94.7 | None | |
| WbgL | E. coli O126 | 8.5 | DFL |
Chemical Synthesis Approaches
Silyl Iodide-Mediated Glycosylation
Chemical synthesis of 2′-FL often employs trialkylsilyl iodides to activate fucose donors. Patent WO2016038192A1 details a method using hexamethyldisilane (HMDS) and iodine to generate trimethylsilyl iodide in situ, which facilitates the glycosylation of lactose. The reaction proceeds at −20°C in anhydrous dichloromethane, achieving a 62% yield of 2′-FL after 24 hours. Key advantages include scalability and compatibility with unprotected lactose, though the process requires rigorous moisture control to prevent hydrolysis.
Spray Drying for Product Formulation
Post-synthesis, spray drying converts this compound solutions into stable powders. Patent EP3546060A1 outlines a process where a 30% (w/w) 2′-FL solution is atomized at 150°C inlet temperature, producing powders with a bulk density of 0.45 g/cm³ and moisture content <2%. Adding maltodextrin (10% w/w) as a carrier improved powder flowability by 27%, critical for industrial handling.
Table 2: Chemical Synthesis Parameters and Outcomes
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | −20°C | |
| Glycosylation Yield | 62% | |
| Spray Drying Inlet Temp | 150°C | |
| Powder Bulk Density | 0.45 g/cm³ |
Purification and Downstream Processing
Membrane Filtration Techniques
Ultrafiltration (UF) and nanofiltration (NF) are critical for removing proteins and small-molecule contaminants. A study using 30 kDa UF membranes achieved 92% 2′-FL recovery while eliminating 98% of proteins. Subsequent NF with a 200 Da membrane concentrated 2′-FL from 10 g/L to 85 g/L, with a 89% retention rate.
Activated Carbon Adsorption
Activated carbon chromatography separates 2′-FL from residual lactose and salts. Gradient elution with 10–40% ethanol removed 99% of lactose, yielding 2′-FL with 95% purity. Dynamic adsorption capacity reached 0.38 g 2′-FL/mL carbon, making the process cost-effective for industrial scales.
Table 3: Purification Efficiency of Membrane and Adsorption Methods
| Step | Recovery Rate | Purity Increase | Reference |
|---|---|---|---|
| Ultrafiltration | 92% | 65% → 88% | |
| Nanofiltration | 89% | 88% → 94% | |
| Activated Carbon | 95% | 94% → 99% |
Comparative Analysis of Methods
Enzymatic synthesis outperforms chemical routes in specificity and sustainability, with BKHT-engineered strains achieving near-quantitative yields. However, chemical methods remain relevant for producing non-natural isomers like 1FL. Purification technologies like membrane filtration and activated carbon adsorption are indispensable for both pathways, ensuring pharmaceutical-grade output.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization and quantification of 2'-fucosyllactose in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with refractive index detection (RID) or mass spectrometry (MS) is widely used for quantification. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is essential to confirm glycosidic linkages and stereochemistry. Studies have validated these methods using purified 2'-FL standards and spiked biological samples .
Q. How does 2'-FL influence gut microbiota composition in preclinical models, and what are the key experimental controls?
- Methodological Answer : In vitro fecal fermentation models or in vivo rodent studies are employed, with 16S rRNA sequencing for microbiota profiling. Key controls include:
- Baseline microbiota analysis before intervention.
- Use of isocaloric controls (e.g., lactose or other non-fucosylated oligosaccharides).
- Measurement of short-chain fatty acids (SCFAs) to assess functional outcomes. Studies highlight bifidogenic effects of 2'-FL, but results vary with host genotype and baseline microbiota .
Q. What protocols ensure reproducibility in synthesizing 2'-FL via microbial fermentation?
- Methodological Answer : Use genetically engineered Corynebacterium glutamicum or E. coli strains with optimized fermentation conditions:
- Carbon source (e.g., glucose or glycerol).
- Induction timing for fucosyltransferase expression.
- Downstream purification via ion-exchange chromatography. Yield optimization requires balancing gene expression levels and metabolic flux to avoid precursor accumulation .
Advanced Research Questions
Q. How can contradictory findings on 2'-FL’s role in obesity prevention be resolved?
- Methodological Answer : Discrepancies arise from differences in experimental models (e.g., diet-induced vs. genetic obesity) and dosing regimens. A systematic approach includes:
- Meta-analysis of existing preclinical data to identify confounding variables (e.g., sex, age).
- Mechanistic studies focusing on 2'-FL’s interaction with GLP-1 secretion or adipose tissue inflammation.
- Clinical trials with stratified cohorts based on baseline metabolic health .
Q. What in vitro models best recapitulate 2'-FL’s immunomodulatory effects observed in human studies?
- Methodological Answer : Co-culture systems combining intestinal epithelial cells (e.g., Caco-2) and immune cells (e.g., dendritic cells or macrophages) are critical. Key parameters:
- Mimicking physiological concentrations (0.1–1% w/v).
- Measuring cytokine profiles (IL-10, TNF-α) and barrier integrity (TEER).
- Validating findings with human milk samples as positive controls .
Q. How do metabolic engineering strategies for 2'-FL production compare in yield and scalability?
- Methodological Answer : Comparative analysis of strain engineering approaches:
- E. coli : High titers (e.g., 25 g/L) but challenges in endotoxin removal.
- C. glutamicum : GRAS status but lower yields (10–15 g/L).
- Yeast : Eukaryotic glycosylation machinery may reduce byproducts.
Scalability requires trade-offs between yield, purity, and regulatory compliance .
Data Contradictions and Resolution Strategies
Q. Why do studies report divergent outcomes on 2'-FL’s impact on pathogen adhesion?
- Resolution Strategy : Variability stems from:
- Pathogen strain specificity (e.g., Campylobacter vs. Salmonella).
- Use of static vs. flow-based adhesion assays.
- Standardize models using human intestinal organoids or microfluidic systems to simulate peristalsis and mucus dynamics .
Methodological Best Practices
Q. What validation criteria are critical for toxicological assessments of 2'-FL?
- Answer : OECD Guideline 408-compliant studies in rodents should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
